2-METHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE
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Overview
Description
2-METHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials may include substituted carbazoles, pyridines, and quinolines. Common synthetic routes may involve:
Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds.
Palladium-Catalyzed Coupling Reactions: These reactions are used to form carbon-carbon bonds between aromatic rings.
Amidation Reactions: The formation of the carboxamide group is achieved through the reaction of amines with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
High-Pressure Reactions: To increase reaction rates and yields.
Catalysis: Use of catalysts to enhance reaction efficiency.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine.
Carbazole Derivatives: Such as carbamazepine.
Pyridine Derivatives: Such as nicotinamide.
Uniqueness
2-METHYL-4-(9-METHYL-9H-CARBAZOL-3-YL)-N~3~-(4-METHYL-2-PYRIDYL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its complex structure, which combines multiple pharmacophores, potentially leading to diverse biological activities and applications.
Properties
Molecular Formula |
C36H32N4O2 |
---|---|
Molecular Weight |
552.7g/mol |
IUPAC Name |
2-methyl-4-(9-methylcarbazol-3-yl)-N-(4-methylpyridin-2-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C36H32N4O2/c1-21-15-16-37-32(17-21)39-36(42)33-22(2)38-28-19-25(23-9-5-4-6-10-23)20-31(41)35(28)34(33)24-13-14-30-27(18-24)26-11-7-8-12-29(26)40(30)3/h4-18,25,34,38H,19-20H2,1-3H3,(H,37,39,42) |
InChI Key |
MPHOTNACJBJPJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC5=C(C=C4)N(C6=CC=CC=C65)C)C(=O)CC(C3)C7=CC=CC=C7)C |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=CC5=C(C=C4)N(C6=CC=CC=C65)C)C(=O)CC(C3)C7=CC=CC=C7)C |
Origin of Product |
United States |
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